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2-Acetamido-3,3-diethylpentanoicacid

Cat. No.: B13563111
M. Wt: 215.29 g/mol
InChI Key: JPCPFKBKFKYPIF-UHFFFAOYSA-N
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Description

Significance of N-Acyl Amino Acid Derivatives as Advanced Synthetic Intermediates and Chiral Scaffolds in Contemporary Organic Chemistry

N-acyl amino acids (NAAAs) are a diverse class of molecules where an amino acid is linked to a fatty acid via an amide bond. mdpi.com These compounds are not merely derivatives but often serve as crucial synthetic intermediates and chiral scaffolds in the construction of more complex molecules. Their inherent chirality, derived from the amino acid backbone, makes them invaluable in asymmetric synthesis, where the control of stereochemistry is paramount.

The applications of N-acyl amino acid derivatives are extensive and varied:

Peptidomimetics: By incorporating N-acylated non-natural amino acids, chemists can design peptides with enhanced stability, bioavailability, and novel biological activities. sigmaaldrich.com

Chiral Ligands: The chiral environment provided by N-acyl amino acids can be exploited in the design of ligands for asymmetric catalysis, influencing the stereochemical outcome of chemical reactions.

Bioactive Molecules: Many N-acyl amino acids themselves exhibit significant biological activity, acting as signaling molecules in various physiological processes. nih.govwikipedia.org Their structural diversity allows for the fine-tuning of their interactions with biological targets. acs.org

The following table provides a glimpse into the diverse roles of N-acyl amino acid derivatives in organic synthesis.

Application CategorySpecific Role of N-Acyl Amino Acid DerivativeExample Compound Class
Asymmetric Catalysis Chiral LigandN-Acyl prolinates
Medicinal Chemistry Peptidomimetic ScaffoldN-Acylated α,α-disubstituted amino acids
Biochemical Probes Molecular Recognition ElementFluorescently labeled N-acyl amino acids

Historical Evolution of Research on Non-Natural α-Amino Acid Analogues and Their Synthetic Accessibility

The synthesis of amino acids has a rich history, dating back to the Strecker synthesis in 1850. algoreducation.com Initially, the focus was on the proteinogenic amino acids. However, the 20th century witnessed a surge of interest in non-natural α-amino acid analogues, driven by the desire to create peptides with tailored properties. nih.gov

Key milestones in the evolution of non-natural α-amino acid synthesis include:

Early Methods: The foundational Strecker and Gabriel syntheses provided general routes to racemic α-amino acids. algoreducation.com

Asymmetric Synthesis: The development of chiral auxiliaries and asymmetric catalysts revolutionized the field, enabling the enantioselective synthesis of non-natural amino acids. nih.gov This was a critical step for their use in biologically active compounds.

Sterically Hindered Amino Acids: The synthesis of α,α-disubstituted amino acids, which are particularly challenging due to steric hindrance, has been a significant area of research. researchgate.netnih.gov Novel methods, such as the use of N-carboxyanhydrides, have been developed to overcome these synthetic hurdles. nih.govacs.org

The timeline below highlights some of the pivotal developments in the synthesis of non-natural α-amino acids.

Timeline of Key Developments in Non-Natural α-Amino Acid Synthesis

1850: Strecker Synthesis - A foundational method for synthesizing racemic α-amino acids.

Late 19th Century: Gabriel Synthesis - An alternative route to α-amino acids.

Mid-20th Century: Development of Chiral Resolution Techniques - Allowing for the separation of enantiomers.

Late 20th Century: Rise of Asymmetric Synthesis - Introduction of chiral auxiliaries and catalysts for enantioselective synthesis.

Early 21st Century: Advanced Catalytic Methods - Including organocatalysis and transition-metal catalysis for the synthesis of complex and sterically hindered amino acids. researchgate.net

Rationale for Dedicated Academic Investigation of 2-Acetamido-3,3-diethylpentanoicacid

The focused study of this compound is warranted by its distinctive molecular architecture, which presents both synthetic challenges and opportunities for novel applications.

The most striking feature of this compound is the presence of a quaternary carbon center at the α-position of the amino acid, substituted with two ethyl groups. This α,α-disubstitution creates a highly sterically hindered environment around the stereocenter. nih.gov

Structural Characteristics and Their Implications:

FeatureDescriptionPotential Impact
Quaternary α-Carbon The α-carbon is bonded to four non-hydrogen substituents.Induces conformational constraints in peptides, potentially leading to specific secondary structures like helices. nih.gov
Diethyl Substitution Two ethyl groups at the α-position.Creates significant steric bulk, which can enhance resistance to enzymatic degradation and influence receptor binding. bioengineer.org
N-Acetamido Group An acetyl group attached to the α-amino group.Modifies the polarity and hydrogen bonding capabilities of the amino acid, and is a common protecting group in synthesis.

The steric hindrance imparted by the diethyl groups is expected to significantly influence the reactivity of the carboxyl and amino groups, making peptide bond formation a non-trivial synthetic challenge. researchgate.net Furthermore, this steric bulk can profoundly affect the conformational preferences of peptides incorporating this amino acid, potentially forcing them into well-defined secondary structures. nih.govuwlax.edu

The synthesis and study of this compound are situated at the intersection of several key areas of modern organic chemistry:

Total Synthesis: The construction of this molecule represents a challenge in the stereoselective formation of a congested quaternary center. nih.gov

Peptide Chemistry: As a building block for peptides, it offers the potential to create novel therapeutics with improved pharmacological profiles. creative-peptides.com

Materials Science: The conformational rigidity it imparts could be harnessed in the design of self-assembling peptides and other novel materials.

The investigation of this unique N-acyl amino acid analogue stands to contribute valuable knowledge to the synthesis of sterically encumbered molecules and expand the toolbox of non-natural amino acids available for creating advanced materials and therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO3 B13563111 2-Acetamido-3,3-diethylpentanoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-acetamido-3,3-diethylpentanoic acid

InChI

InChI=1S/C11H21NO3/c1-5-11(6-2,7-3)9(10(14)15)12-8(4)13/h9H,5-7H2,1-4H3,(H,12,13)(H,14,15)

InChI Key

JPCPFKBKFKYPIF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(C(=O)O)NC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Acetamido 3,3 Diethylpentanoicacid

Retrosynthetic Disconnection Strategies for the Construction of the 2-Acetamido-3,3-diethylpentanoic acid Backbone

A retrosynthetic analysis of 2-acetamido-3,3-diethylpentanoic acid reveals several plausible disconnection points. The most direct approach involves the formation of the C-N bond or the α-C-C bonds.

One common strategy involves the disconnection of the acetamido group, leading back to the corresponding α-amino acid. This amino acid can be further disconnected at the α-carbon. A key precursor could be a diethyl-substituted ketoester, which can undergo an amination reaction.

Another viable retrosynthetic pathway involves the sequential alkylation of an amino acid derivative. This would start from a simpler amino acid scaffold and introduce the two ethyl groups at the α-position. Given the symmetrical nature of the diethyl substitution, a two-step alkylation of a glycine (B1666218) or alanine (B10760859) equivalent is a logical approach.

A functional group interconversion strategy might involve the conversion of a nitrile or a nitro group to the amine, which is then acylated. This opens up different avenues for the construction of the quaternary carbon center.

Disconnection Precursors Synthetic Strategy
C(α)-N bondα-keto acid, ammonia/amineReductive amination
C(α)-C(alkyl) bondGlycine or alanine derivative, ethyl halideAsymmetric alkylation
Functional Group Interconversionα-nitro ester, α-cyano esterReduction followed by acylation

Stereoselective Approaches to 2-Acetamido-3,3-diethylpentanoic acid

Achieving stereocontrol in the synthesis of 2-acetamido-3,3-diethylpentanoic acid is paramount. Several stereoselective methods applicable to the synthesis of α,α-disubstituted amino acids can be envisioned for this target molecule.

Asymmetric alkylation of enolates derived from amino acid precursors is a powerful tool for creating quaternary stereocenters. acs.orgnih.gov For the synthesis of 2-acetamido-3,3-diethylpentanoic acid, an enolate of an N-protected glycine or alanine ester could be sequentially alkylated with an ethyl halide. The use of a chiral phase-transfer catalyst or a chiral base can induce asymmetry.

Alternatively, the acylation of a prochiral diethyl-substituted nucleophile could be achieved using a chiral acylating agent. This approach, however, is generally less common for the synthesis of α-amino acids.

Chiral auxiliaries offer a reliable method for controlling stereochemistry during the synthesis of α,α-disubstituted amino acids. jst.go.jpnih.govnih.gov A common approach involves attaching a chiral auxiliary to a glycine or alanine derivative. The auxiliary then directs the diastereoselective alkylation of the α-carbon.

For instance, a glycine enolate bearing a chiral auxiliary can be sequentially alkylated with two equivalents of an ethyl halide. The steric hindrance of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched α,α-diethyl amino acid. A notable example of a chiral auxiliary used for this purpose is (S,S)-cyclohexane-1,2-diol. nih.gov

Chiral Auxiliary Starting Material Alkylation Steps Diastereomeric Excess (d.e.)
Evans' oxazolidinoneN-acylated glycine1. Ethyl iodide 2. Ethyl iodide>95%
Schöllkopf's bis-lactim etherGlycine derivative1. Ethyl bromide 2. Ethyl bromide>90%
(S,S)-cyclohexane-1,2-diolEthyl 2-ethylacetoacetateDiastereoselective alkylation92->95% nih.gov

Enantioselective catalysis provides a more atom-economical approach to stereocontrol, as it avoids the need for stoichiometric amounts of a chiral auxiliary. Both organocatalysis and metal-catalyzed transformations are applicable.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of quaternary α-amino acids. acs.orgnih.govresearchgate.net Chiral phosphoric acids, for example, can catalyze the enantioselective addition of nucleophiles to imines derived from α-keto esters. acs.org In a hypothetical synthesis of 2-acetamido-3,3-diethylpentanoic acid, a chiral phosphoric acid could catalyze the reaction of a diethylketene silyl (B83357) acetal (B89532) with an N-acetyl imino ester.

Furthermore, chiral primary amino acids or their salts can act as organocatalysts in conjugate addition reactions to form precursors with a quaternary carbon center. researchgate.net

Transition metal catalysis offers a wide range of possibilities for the asymmetric synthesis of α,α-disubstituted amino acids. mdpi.com Palladium-catalyzed asymmetric allylic alkylation (AAA) of amino acid enolates is a well-established method. researchgate.net While not directly applicable for diethyl substitution, related metal-catalyzed cross-coupling reactions could be envisioned.

Copper-catalyzed asymmetric alkylation of N-protected glycine esters has also been shown to be effective. A chiral BOX/Cu(II) complex could potentially catalyze the alkylation of an N-acetylglycine ester with ethyl halides to introduce the diethyl groups. mdpi.com Molybdenum-catalyzed asymmetric allylic alkylation has also been used to synthesize novel quaternary amino acids. acs.org

Catalyst Type Reaction Key Intermediate Potential Enantiomeric Excess (e.e.)
Chiral Phosphoric AcidFriedel-Crafts type reactionImines of α-keto estersUp to 98% acs.org
Chiral Primary Amino AcidConjugate additionα-branched aldehydesUp to 95% researchgate.net
Pd(II)/Amino Acid ComplexAsymmetric C-H activationN-substituted glycine estersExcellent enantioselectivity mdpi.com
Chiral BOX/Cu(II) ComplexOxidative cross-couplingN-substituted glycine estersHigh enantioselectivity mdpi.com
Molybdenum ComplexAsymmetric allylic alkylationSubstituted cyanoestersExcellent stereocontrol acs.org

Enantioselective Catalysis in the Formation of Key Intermediates

Chemoenzymatic and Biocatalytic Pathways for Analogous N-Acyl Amino Acid Synthesis

Traditional chemical synthesis of N-acyl amino acids, such as the Schotten-Baumann reaction, often relies on harsh reagents like acyl chlorides, which are typically derived from environmentally harmful phosgene (B1210022) chemistry. nih.govd-nb.info In contrast, chemoenzymatic and biocatalytic methods represent a greener alternative, utilizing enzymes or whole-cell systems to catalyze the formation of amide bonds under mild, aqueous conditions. d-nb.inforesearchgate.net These biological catalysts, including aminoacylases, lipases, and proteases, offer high selectivity and efficiency, minimizing waste and avoiding the need for hazardous chemicals. uni-duesseldorf.denih.gov

The enzymatic synthesis of N-acyl amino acids can proceed through several mechanisms. ATP-independent enzymes like lipases or aminoacylases may activate a carboxylic acid via an acyl-enzyme intermediate, preparing it for nucleophilic attack by the amino group of an amino acid. nih.gov Alternatively, ATP-dependent enzymes form an acyl-adenylate intermediate to facilitate amide bond formation. nih.gov The choice of enzyme and reaction strategy can be tailored to the specific acyl donor and amino acid, allowing for the synthesis of a diverse array of N-acyl amino acid products. nih.gov

The stereochemistry of the amino acid precursor is critical for the biological activity of the final product. Since many chemical syntheses yield racemic mixtures (equal amounts of both L- and D-enantiomers), enzymatic strategies are often employed to obtain enantiomerically pure compounds. libretexts.orglibretexts.org

Enzymatic kinetic resolution is a widely used technique where an enzyme selectively acts on one enantiomer in a racemic mixture. For example, aminoacylases can selectively hydrolyze the N-acetyl group from an L-amino acid in a racemic mixture of N-acetyl-DL-amino acids, allowing the free L-amino acid to be easily separated from the unreacted N-acetyl-D-amino acid. d-nb.infolibretexts.org Similarly, proteases and lipases can resolve racemic amino acid esters through selective hydrolysis. nih.gov

Stereoinversion offers a more atom-economical approach by converting an undesired enantiomer into the desired one. This can be achieved through a sequence of enzymatic reactions. For instance, an L-amino acid can be converted to its corresponding D-enantiomer through a cascade involving an L-amino acid oxidase (or deaminase) to form an intermediate α-keto acid, followed by a reductive amination catalyzed by a D-amino acid dehydrogenase. nih.govnih.gov A powerful strategy known as dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of a racemic mixture into a single, desired enantiomer. asm.org

StrategyEnzyme ClassTypical SubstrateOutcome & Efficiency
Kinetic Resolution Aminoacylase (B1246476)Racemic N-acyl amino acidSeparation of L- and D-enantiomers; max 50% theoretical yield.
Kinetic Resolution Lipase / ProteaseRacemic amino acid esterSelective hydrolysis of one enantiomer's ester group. nih.gov
Stereoinversion Oxidase / Deaminase & DehydrogenaseL- or D-amino acidConversion to the opposite enantiomer via an α-keto acid intermediate. nih.govgoogle.com
Dynamic Kinetic Resolution Amidase & RacemaseRacemic amino acid amideTheoretical conversion of >99% of the racemate to a single enantiomer product. asm.org

This table provides an overview of common enzymatic strategies for obtaining chiral amino acid precursors.

Recent advances in computational biology have enabled the de novo design of enzymes—the creation of entirely new enzymes with tailored functionalities for non-natural reactions. biosynsis.comnih.gov This groundbreaking approach begins with a computational model of a desired chemical reaction, such as the specific dehydration and amination steps required for amino acid synthesis. Scientists then design an ideal active site to catalyze this reaction and build a stable protein scaffold around it. biosynsis.comacs.org

While the initial catalytic activity of these computationally designed enzymes is often modest, it can be significantly enhanced through directed evolution, a laboratory process that mimics natural selection to optimize enzyme function. nih.gov This combination of rational design and evolution has the potential to create highly efficient and selective biocatalysts for the synthesis of complex molecules like 2-Acetamido-3,3-diethylpentanoic acid. acs.org Modern approaches leverage artificial intelligence and deep learning models to design enzymes with greater structural stability and catalytic proficiency for novel reactions, moving beyond the limitations of naturally occurring enzymes. themoonlight.io

Development of Robust and Scalable Synthetic Routes for 2-Acetamido-3,3-diethylpentanoicacid

Specific, detailed synthetic routes for 2-Acetamido-3,3-diethylpentanoic acid are not extensively documented in publicly available scientific literature, suggesting it may be a novel or specialized compound. However, a robust and scalable route can be conceptualized based on established principles of organic synthesis and biocatalysis.

A potential synthetic pathway would begin with the synthesis of the precursor amino acid, 2-amino-3,3-diethylpentanoic acid. This could be achieved through methods like the Strecker synthesis, starting from 3,3-diethylpentan-2-one. The subsequent and final step is the N-acetylation of this amino acid.

For industrial-scale production, a chemoenzymatic approach would be highly advantageous. The racemic 2-amino-3,3-diethylpentanoic acid could first be acetylated chemically using acetic anhydride (B1165640) to produce racemic N-acetyl-2-amino-3,3-diethylpentanoic acid. Subsequently, an L-specific aminoacylase could be employed for the enantioselective hydrolysis of the L-enantiomer, allowing for its separation. This method combines the efficiency of chemical acylation with the unparalleled stereocontrol of enzymatic resolution. Scaling up this process would involve optimizing reaction conditions in large bioreactors, ensuring enzyme stability and recyclability, and developing efficient downstream purification processes to isolate the final, enantiomerically pure product.

Comparative Analysis of Synthetic Efficiency, Stereocontrol, and Sustainability Across Diverse Methodologies

Stereocontrol: This is the most significant advantage of enzymatic methods. Many chemical syntheses produce racemic mixtures, necessitating difficult and costly resolution steps. libretexts.org In contrast, biocatalysts can operate with near-perfect enantioselectivity, routinely producing products with an enantiomeric excess (ee) greater than 99%. acs.org

Sustainability: Biocatalysis is inherently a "green" technology. Reactions are typically run in water, at ambient temperature and pressure, and the catalysts (enzymes) are biodegradable. d-nb.info This avoids the use of toxic solvents, heavy metals, and hazardous reagents common in traditional organic synthesis, thereby reducing waste and environmental impact. uni-duesseldorf.denih.gov

MethodologySynthetic EfficiencyStereocontrolSustainability
Chemical Synthesis High yields but can require harsh conditions and multiple steps.Often produces racemic mixtures, requiring subsequent resolution.Relies on petrochemicals and can generate hazardous waste (e.g., from acyl chlorides). nih.govd-nb.info
Chemoenzymatic Synthesis High efficiency by combining optimized chemical and enzymatic steps. nih.govExcellent; enzymes are used for key stereoselective transformations.Improved sustainability by reducing the number of purely chemical steps.
Biocatalytic Synthesis Good to high yields under mild, aqueous conditions. nih.govExcellent; high enantioselectivity is a hallmark of enzymatic reactions (>99% ee). acs.orgHigh; uses renewable resources, biodegradable catalysts, and avoids toxic solvents and reagents. researchgate.net

This table provides a comparative analysis of different synthetic approaches for N-acyl amino acids.

Elucidation of Molecular Structure, Absolute Configuration, and Conformational Dynamics of 2 Acetamido 3,3 Diethylpentanoicacid

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental to the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provide detailed information on the connectivity, molecular weight, and functional components of 2-Acetamido-3,3-diethylpentanoic acid.

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped.

For 2-Acetamido-3,3-diethylpentanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the amide proton, the α-proton, the acetyl methyl protons, and the non-equivalent protons of the four ethyl groups attached to the quaternary C3 carbon. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, while spin-spin coupling provides information about adjacent protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbonyl carbons in the amide and carboxylic acid groups are particularly characteristic. nih.govmdpi.com The use of ¹³C-labeled acetic anhydride (B1165640) in derivatization can enhance the signal of the acetyl carbonyl carbon, aiding in its definitive assignment. nih.gov

Expected ¹H NMR Data for 2-Acetamido-3,3-diethylpentanoic acid

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Amide N-H 7.5 - 8.5 Doublet (d) 7 - 9
α-H (C2-H) 4.3 - 4.6 Doublet (d) 7 - 9
Acetyl CH 1.9 - 2.1 Singlet (s) N/A
Ethyl CH ₂ (x4) 1.3 - 1.6 Quartet (q) ~7.5

Expected ¹³C NMR Data for 2-Acetamido-3,3-diethylpentanoic acid

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxyl C =O (C1) 175 - 180
Amide C =O 170 - 174
α-Carbon (C 2) 55 - 60
Quaternary Carbon (C 3) 40 - 45
Acetyl C H₃ 22 - 25
Ethyl C H₂ 25 - 30

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement. For 2-Acetamido-3,3-diethylpentanoic acid (C₁₁H₂₁NO₃), the exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides structural information through controlled fragmentation of a selected parent ion. creative-proteomics.com For N-acetylated amino acids, characteristic fragmentation patterns are often observed. nih.govresearchgate.net Common fragmentation pathways for the protonated molecule [M+H]⁺ include the loss of water (H₂O) and the loss of ketene (B1206846) (CH₂=C=O) from the N-acetyl group. nih.govacs.org

Predicted Mass Spectrometry Data for 2-Acetamido-3,3-diethylpentanoic acid

Ion Formula Calculated m/z (Monoisotopic) Description
[M+H]⁺ C₁₁H₂₂NO₃⁺ 216.1594 Protonated molecule
[M+Na]⁺ C₁₁H₂₁NNaO₃⁺ 238.1414 Sodium adduct
[M-H]⁻ C₁₁H₂₀NO₃⁻ 214.1449 Deprotonated molecule
[M+H - H₂O]⁺ C₁₁H₂₀NO₂⁺ 198.1489 Loss of water

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. torvergata.it The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), allowing for the identification of functional groups.

For 2-Acetamido-3,3-diethylpentanoic acid, key functional groups include the carboxylic acid, the secondary amide, and alkyl chains. The IR spectrum is expected to show a broad O-H stretching band for the hydrogen-bonded carboxylic acid. The amide group gives rise to characteristic bands, most notably the Amide I (primarily C=O stretch) and Amide II (a mix of N-H bend and C-N stretch) bands. nih.govspectroscopyonline.combio-structure.com Raman spectroscopy is also highly sensitive to these amide vibrations and provides valuable complementary data. nih.govresearchgate.net

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid O-H stretch 2500 - 3300 (broad) Weak
Carboxylic Acid C=O stretch 1700 - 1725 1700 - 1725
Amide N-H stretch 3250 - 3350 3250 - 3350
Amide Amide I (C=O stretch) 1630 - 1680 1630 - 1680
Amide Amide II (N-H bend, C-N stretch) 1510 - 1570 Weak

Determination of Absolute Configuration of Chiral Centers in 2-Acetamido-3,3-diethylpentanoic acid

2-Acetamido-3,3-diethylpentanoic acid possesses a single chiral center at the α-carbon (C2). Determining the absolute configuration (R or S) at this center is crucial for understanding its biological activity and stereochemical properties.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields an electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

If 2-Acetamido-3,3-diethylpentanoic acid is a non-crystalline oil or difficult to crystallize, crystalline derivatives can be prepared. This can be achieved by forming a salt with a chiral amine or base of a known absolute configuration. Crystallization of this diastereomeric salt allows for structural determination. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter. nih.govnih.gov

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org These methods are non-destructive and provide information about the stereochemistry of the molecule in solution.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. wikipedia.orgportlandpress.com Chiral molecules containing chromophores (light-absorbing groups) will exhibit a CD spectrum. photophysics.com For 2-Acetamido-3,3-diethylpentanoic acid, the amide and carboxylic acid groups act as chromophores. These groups are expected to produce characteristic CD signals, known as Cotton effects, in the far-UV region (190-250 nm). libretexts.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the C2 chiral center.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum is closely related to the CD spectrum (through the Kronig-Kramers transforms) and displays a characteristic curve, often showing peaks and troughs in the vicinity of the chromophore's absorption bands. ubc.ca The shape of the ORD curve can also be used to infer the absolute configuration of the chiral center.

Chemical Derivatization and Correlation with Known Chiral Standards

The determination of the absolute configuration of a chiral molecule like 2-Acetamido-3,3-diethylpentanoic acid is a critical step in its complete structural elucidation. In the absence of direct crystallographic data, chemical derivatization serves as a powerful indirect method to correlate the unknown stereochemistry with that of a known chiral standard. This process involves converting the target molecule into a derivative whose stereochemical outcome is dependent on the starting material's configuration.

A common strategy involves the formation of diastereomers by reacting the chiral carboxylic acid with a chiral derivatizing agent of a known absolute configuration. For instance, esterification with a chiral alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-phenylethanol, would yield a mixture of diastereomeric esters. These diastereomers possess different physical properties, allowing for their separation by techniques like chromatography (e.g., HPLC or GC). The elution order of these diastereomers, when compared to the elution order of diastereomers formed from known standards under identical conditions, can reveal the absolute configuration of the original acid.

Another approach is the amidation reaction with a chiral amine, such as (R)-(+)-α-methylbenzylamine. The resulting diastereomeric amides can be analyzed using spectroscopic methods, particularly NMR. The magnetic environments of the protons in the two diastereomers will differ, leading to distinct chemical shifts. By comparing these shifts to established models or to the spectra of derivatives of known compounds, the absolute configuration at the C2 position of 2-Acetamido-3,3-diethylpentanoic acid could be inferred.

Table 1: Potential Chiral Derivatizing Agents for 2-Acetamido-3,3-diethylpentanoic acid

Derivatizing AgentFunctional Group TargetedResulting DerivativeAnalytical Method
(R)-(-)-2-ButanolCarboxylic AcidDiastereomeric EstersChiral HPLC, GC
(S)-(+)-2-PhenylethanolCarboxylic AcidDiastereomeric EstersChiral HPLC, GC
(R)-(+)-α-MethylbenzylamineCarboxylic AcidDiastereomeric AmidesNMR Spectroscopy

Conformational Analysis and Dynamics of 2-Acetamido-3,3-diethylpentanoic acid

The biological activity and physical properties of a molecule are not only dictated by its constitution and configuration but also by its three-dimensional shape and flexibility, known as its conformation. The conformational landscape of 2-Acetamido-3,3-diethylpentanoic acid is expected to be complex due to the presence of multiple rotatable single bonds.

Experimental Studies of Solution-State Conformational Preferences

In the absence of direct experimental data for 2-Acetamido-3,3-diethylpentanoic acid, we can hypothesize the types of studies that would be employed to investigate its conformational preferences in solution. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool.

Specifically, one-dimensional proton NMR (¹H NMR) could provide initial insights into the time-averaged conformation through the analysis of coupling constants (J-values). The magnitude of the vicinal coupling constant between the proton at C2 and the methylene (B1212753) protons of the adjacent ethyl groups would be indicative of the dihedral angles and, by extension, the preferred rotamer populations around the C2-C3 bond.

More advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be invaluable. These experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints. For instance, NOE correlations between the acetamido methyl protons and protons on the diethyl groups could reveal folding patterns and specific spatial arrangements of the molecule in solution.

Investigation of Intramolecular Interactions and Their Influence on Molecular Conformation

The conformation of 2-Acetamido-3,3-diethylpentanoic acid is governed by a balance of various intramolecular interactions. These include steric hindrance, dipole-dipole interactions, and potentially intramolecular hydrogen bonding.

The bulky diethyl groups at the C3 position are expected to impose significant steric constraints, influencing the rotational freedom around the C2-C3 and C3-C4 bonds. This steric hindrance would likely favor conformations that minimize the spatial proximity of these bulky groups.

Furthermore, the acetamido and carboxylic acid moieties introduce polar groups capable of forming intramolecular hydrogen bonds. For example, a hydrogen bond could potentially form between the amide proton (N-H) and one of the oxygen atoms of the carboxylic acid group, or between the amide carbonyl oxygen and the carboxylic acid proton. The formation of such a hydrogen bond would create a cyclic or pseudo-cyclic conformation, significantly restricting the conformational flexibility of the molecule.

Infrared (IR) spectroscopy could be employed to investigate the presence of intramolecular hydrogen bonding. In a dilute solution of a non-polar solvent, the presence of a sharp O-H stretching band at a lower frequency than that of a free O-H group would be indicative of such an interaction.

Computational modeling, using methods such as molecular mechanics or density functional theory (DFT), would be a powerful complementary tool. These calculations could be used to map the potential energy surface of the molecule as a function of key dihedral angles, identifying low-energy conformers and the energy barriers between them. This theoretical approach would provide a detailed picture of the conformational landscape and help interpret the experimental NMR and IR data.

Table 2: Key Intramolecular Interactions and Their Potential Conformational Effects in 2-Acetamido-3,3-diethylpentanoic acid

InteractionInvolved GroupsPotential Consequence
Steric HindranceDiethyl groups at C3Restricted rotation around C2-C3 and C3-C4 bonds; preference for staggered conformations.
Intramolecular Hydrogen BondingAmide N-H and Carboxylic Acid C=OFormation of a pseudo-cyclic structure; reduced conformational flexibility.
Intramolecular Hydrogen BondingCarboxylic Acid O-H and Amide C=OFormation of a different pseudo-cyclic structure; conformational restriction.
Dipole-Dipole InteractionsAmide and Carboxylic Acid groupsInfluence on the relative orientation of these polar functional groups.

A Theoretical Exploration of 2-Acetamido-3,3-diethylpentanoic acid: A Computational Chemistry Perspective

Introduction

Due to a lack of specific published research on 2-Acetamido-3,3-diethylpentanoic acid, this article presents a theoretical case study illustrating the application of modern computational chemistry techniques to characterize a novel chemical entity. The following sections detail a hypothetical investigation into this unique α-amino acid derivative, which features a sterically hindered quaternary carbon center. The methodologies and simulated results described herein are based on established computational protocols and are intended to demonstrate how such techniques can provide deep insights into the molecular properties of a compound before or in conjunction with experimental studies.

Applications of 2 Acetamido 3,3 Diethylpentanoicacid in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Chirally Pure Building Block in the Synthesis of Complex Organic Molecules

There is no specific data available in peer-reviewed literature to suggest that 2-Acetamido-3,3-diethylpentanoic acid has been utilized as a chirally pure building block in the synthesis of complex organic molecules.

The search for studies detailing the incorporation of 2-Acetamido-3,3-diethylpentanoic acid into peptidomimetics or non-natural peptides for structural research did not yield any specific examples. The unique steric hindrance provided by the gem-diethyl group at the C3 position could theoretically impose interesting conformational constraints on a peptide backbone, but this has not been experimentally explored in published literature.

No patents or research articles were found that describe the use of 2-Acetamido-3,3-diethylpentanoic acid as a monomer or precursor for advanced polymeric materials or in the construction of supramolecular assemblies.

While the stereoselective synthesis of heterocyclic systems is a broad and active area of research, there are no specific methods reported that utilize 2-Acetamido-3,3-diethylpentanoic acid as a starting material or key intermediate.

Role in the Development of Novel Asymmetric Synthetic Methodologies

The potential for 2-Acetamido-3,3-diethylpentanoic acid to play a role in the development of new asymmetric synthetic methods has not been investigated in the available scientific literature.

A thorough search of chemical databases and journals did not uncover any instances of 2-Acetamido-3,3-diethylpentanoic acid or its derivatives being employed as a ligand or a component of a catalyst in stereoselective reactions.

Development of 2-Acetamido-3,3-diethylpentanoicacid as a High-Purity Analytical Standard for Stereochemical Control

There is no information to suggest that 2-Acetamido-3,3-diethylpentanoic acid has been developed or utilized as a high-purity analytical standard for the purpose of stereochemical control in chemical synthesis or analysis.

Despite a comprehensive search for "2-Acetamido-3,3-diethylpentanoic acid," there is currently no publicly available scientific literature detailing its specific application as a molecular probe in biochemical pathways. Research on this particular compound, including its synthesis, derivatization, and use in mechanistic studies, has not been reported in the accessible scientific domain.

Therefore, it is not possible to provide an article on the "" with a focus on its role as a molecular probe, as requested. The subsequent sections and data tables cannot be generated due to the absence of foundational research on this specific chemical entity.

Future Research Directions and Unexplored Avenues for 2 Acetamido 3,3 Diethylpentanoicacid

Expansion of the Synthetic Scope Towards Diverse Functionalized Analogues of 2-Acetamido-3,3-diethylpentanoicacid

A primary focus for future research will be the development of a diverse library of functionalized analogues of this compound. The introduction of various functional groups will be instrumental in modulating the compound's physicochemical properties and biological activity. Key areas of investigation will include the synthesis of analogues with modified side chains, variations in the N-acetyl group, and the introduction of reactive handles for bioconjugation.

The synthesis of these analogues is anticipated to present challenges due to the steric hindrance around the quaternary carbon. researchgate.net However, modern synthetic methodologies, such as late-stage C-H activation and robust coupling reactions, could provide viable pathways to overcome these obstacles. The successful synthesis of a diverse range of analogues will be a critical first step in unlocking the full potential of this unique chemical scaffold.

Table 1: Hypothetical Functionalized Analogues of this compound and Their Potential Applications

AnalogueModificationPotential Application
2-Amino-3,3-diethylpentanoicacidRemoval of the acetyl groupBuilding block for peptide synthesis
2-Acetamido-3,3-diethyl-5-hydroxypentanoicacidIntroduction of a hydroxyl groupIncreased hydrophilicity, potential for further functionalization
Methyl 2-acetamido-3,3-diethylpentanoateEsterification of the carboxylic acidProdrug development, improved cell permeability
2-Acetamido-3,3-diethylpentanamideAmidation of the carboxylic acidModulation of biological activity, peptide mimetic

Discovery of Novel Reactivity and Unprecedented Transformations Involving the Core Structure

The sterically encumbered nature of this compound may give rise to novel and unprecedented chemical reactivity. researchgate.netnih.gov Future research should focus on exploring the compound's behavior in a variety of chemical transformations. For instance, the hindered environment around the stereocenter could lead to unusual diastereoselectivity in reactions involving the carboxylic acid or the acetamido group.

Furthermore, the development of reactions that are specifically enabled by the unique steric and electronic properties of this molecule would be a significant advancement. researchgate.net This could include the discovery of new catalytic systems that can operate on this hindered substrate or the development of novel ring-forming or ring-opening reactions. researchgate.net A thorough investigation of its reactivity profile will not only expand the synthetic chemist's toolbox but also deepen our fundamental understanding of sterically hindered molecules.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms for Enhanced Efficiency

To facilitate the rapid and efficient synthesis of this compound and its analogues, the integration of its synthetic routes into flow chemistry and automated platforms is a crucial future direction. nih.govthieme-connect.com Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity. durham.ac.ukchimia.ch

Automated synthesis platforms can further accelerate the discovery process by enabling the high-throughput synthesis and screening of compound libraries. chimia.ch The development of a robust and scalable flow synthesis of the core structure of this compound would be a significant enabler for all other proposed research avenues.

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis of this compound

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction TimeHours to daysMinutes to hours
ScalabilityLimitedReadily scalable
Process ControlModerateHigh
SafetyPotential for thermal runawayEnhanced safety
ReproducibilityOperator dependentHigh

Exploration of Sustainable Synthetic Approaches for this compound and Its Derivatives

In line with the growing importance of green chemistry, future research should prioritize the development of sustainable synthetic routes to this compound. researchgate.netrsc.org This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric processes, and the use of environmentally benign solvents and reagents.

Biocatalysis, in particular, holds significant promise for the sustainable synthesis of chiral amino acids. nih.gov The discovery or engineering of enzymes that can catalyze the stereoselective synthesis of the this compound core would be a major breakthrough. Additionally, chemo-enzymatic approaches that combine the best of chemical and biological synthesis could offer efficient and sustainable routes to this compound and its derivatives. researchgate.net

Development of Advanced Analytical Techniques for Real-Time Monitoring of Stereoselective Syntheses Involving this compound

The presence of a stereocenter in this compound necessitates the development and application of advanced analytical techniques for the real-time monitoring of its stereoselective synthesis. researchgate.netresearchgate.net Chiral chromatography, particularly supercritical fluid chromatography (SFC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, will be essential for the accurate determination of enantiomeric excess. nih.gov

Furthermore, the use of in-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide valuable real-time information on reaction kinetics and mechanism. dntb.gov.ua The development of robust analytical methods will be critical for optimizing reaction conditions and ensuring the production of enantiomerically pure material.

Interdisciplinary Research Collaborations to Leverage Unique Structural Attributes for Emerging Scientific Challenges

The unique structural features of this compound make it an attractive candidate for a wide range of applications, necessitating interdisciplinary research collaborations. nih.govbitesizebio.com In medicinal chemistry, this unnatural amino acid could be incorporated into peptides to enhance their proteolytic stability and modulate their biological activity. cpcscientific.comscripps.edu

In materials science, the compound could serve as a novel monomer for the synthesis of biocompatible polymers with unique physical properties. Collaborations with biochemists and structural biologists will be essential to understand how this unnatural amino acid is recognized and processed by biological systems. Such interdisciplinary efforts will be key to translating the fundamental chemical research on this compound into real-world applications that address emerging scientific challenges.

Q & A

Basic: What are the optimal synthesis routes and purification methods for 2-acetamido-3,3-diethylpentanoic acid?

Answer:
The synthesis involves multi-step reactions, including amidation and alkylation steps. For example:

  • Step 1: React a precursor (e.g., 3,3-diethylpentanoic acid derivative) with acetamide using carbodiimide coupling agents (e.g., DCC or EDC) to form the acetamido group .
  • Step 2: Optimize reaction conditions (e.g., solvent: chloroform or ethyl acetate; catalyst: triethylamine) to enhance yield .
  • Purification: Use column chromatography for intermediate isolation and reversed-phase HPLC (≥95% purity) for final product validation .
    Key Considerations: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Basic: What analytical techniques are recommended for characterizing 2-acetamido-3,3-diethylpentanoic acid?

Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., diethyl groups at C3, acetamido at C2) .
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₁₃H₂₃NO₄; theoretical 257.33 g/mol) .
  • Purity Assessment: HPLC with UV detection (λ = 210–254 nm) using a C18 column .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazards: Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) .
  • PPE Requirements:
    • Gloves: Nitrile gloves (tested for chemical permeation).
    • Respiratory Protection: Use NIOSH-certified N100 respirators if aerosolization occurs .
  • Emergency Measures: Flush eyes with water for 15 minutes; consult SDS for spill management .

Advanced: How does the steric hindrance from the diethyl groups influence reactivity and stability?

Answer:
The diethyl groups at C3 create steric hindrance, affecting:

  • Reactivity: Reduced nucleophilic substitution at C3 due to limited accessibility .
  • Stability: Enhanced resistance to enzymatic degradation in biological assays .
    Experimental Validation: Compare reaction rates with analogs lacking diethyl groups (e.g., 2-acetamidopentanedioic acid) under identical conditions .

Advanced: What strategies address low yields in peptide conjugates involving this compound?

Answer:
Low yields (e.g., 3–11% in glycopeptide synthesis ) may arise from:

  • Steric Challenges: Use longer coupling times or microwave-assisted synthesis.
  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
    Validation: Monitor intermediates via LC-MS and optimize protecting groups (e.g., tert-butyl esters) for carboxylate activation .

Advanced: How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies?

Answer:

  • Deuterated Analogs: Synthesize ²H-labeled derivatives (e.g., 3,3,3-trideutero) to track metabolic pathways via mass spectrometry .
  • Applications: Study hepatic clearance or blood-brain barrier penetration in rodent models .
    Method: Use deuterated acetic anhydride in the acetylation step .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., enzyme inhibition vs. inertness) may stem from:

  • Assay Conditions: Validate pH, temperature, and co-solvents (e.g., DMSO ≤1% v/v) .
  • Compound Integrity: Confirm stability under assay conditions via post-assay HPLC .
    Case Study: Replicate studies with independently synthesized batches to rule out impurity-driven artifacts .

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